Aqueous Solubility and Lipophilicity Differentiation vs. Octinoxate
Cinoxate exhibits fundamentally different physicochemical properties compared to its primary cinnamate comparator, octinoxate. Cinoxate's water solubility is estimated at 127.4 mg/L with a Log Kow of 2.65, whereas octinoxate's solubility is only 0.051 mg/L with a Log Kow of 6.1 [1]. This makes octinoxate roughly 2,500 times less water-soluble and over 3.4 orders of magnitude more lipophilic. Such a stark contrast dictates entirely different formulation requirements, with cinoxate being suitable for more polar or aqueous-biased systems where octinoxate would be immiscible.
| Evidence Dimension | Aqueous Solubility and Octanol-Water Partition Coefficient (Log Kow) |
|---|---|
| Target Compound Data | Solubility: 127.4 mg/L; Log Kow: 2.65 |
| Comparator Or Baseline | Ethylhexyl Methoxycinnamate (Octinoxate): Solubility: 0.051 mg/L; Log Kow: 6.1 |
| Quantified Difference | Cinoxyl is ~2,500x more water-soluble. Log Kow difference of 3.45 units, indicating a 10^3.45 fold difference in lipophilicity. |
| Conditions | Values are estimated using EPISuite Software as reported in the comprehensive regulatory dossier review by Mitchelmore et al. (2019). |
Why This Matters
This massive difference in partitioning behavior directly impacts everything from solvent selection during procurement to predictions of dermal penetration in in vitro testing and environmental dispersal modeling.
- [1] Mitchelmore, C. L., et al. (2019). Data from: A critical review of organic ultraviolet filter exposure, hazard, and risk to corals. Table 1. Detailed physicochemical properties and regulatory inclusion levels for organic UV filters. Data accessed via Oxford Academic Preview. View Source
